

# Application Note: Quantification of GSK1360707 in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	GSK1360707	
Cat. No.:	B1672351	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

GSK1360707 is a potent and selective triple reuptake inhibitor that was under development for the treatment of major depressive disorder.[1] Accurate quantification of GSK1360707 in plasma is crucial for pharmacokinetic studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a detailed protocol for the sensitive and selective quantification of GSK1360707 in human plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is based on established bioanalytical techniques for small molecules and tyrosine kinase inhibitors, offering a robust workflow for preclinical and clinical research.[2][3][4][5][6]

### Principle

The method involves the extraction of **GSK1360707** and an internal standard (IS) from human plasma via protein precipitation.[2][3] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

## **Experimental Protocols**

1. Materials and Reagents



- GSK1360707 reference standard
- Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
- Human plasma (K2EDTA as anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- 2. Stock and Working Solutions Preparation
- GSK1360707 Stock Solution (1 mg/mL): Accurately weigh and dissolve the GSK1360707 reference standard in methanol.
- Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the GSK1360707 stock solution.
- Working Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to prepare working solutions for calibration standards and quality control (QC) samples.
- 3. Calibration Standards and Quality Control Samples
- Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 1-1000 ng/mL.
- Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
- 4. Sample Preparation (Protein Precipitation)
- Aliquot 100 μL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.



- Add 20 μL of the internal standard working solution and vortex briefly.
- Add 300 μL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.
- 5. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatography (LC)
  - System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5 μL.
  - Column Temperature: 40°C.
  - Gradient Elution:



Time (min)	%B
0.0	10
2.5	90
3.5	90
3.6	10

| 5.0 | 10 |

- Mass Spectrometry (MS)
  - System: A triple quadrupole mass spectrometer.
  - Ionization Mode: Electrospray Ionization (ESI), positive.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - Ion Source Parameters:
    - Capillary Voltage: 3.5 kV
    - Source Temperature: 150°C
    - Desolvation Temperature: 400°C
    - Gas Flow: Optimized for the instrument.
  - MRM Transitions (Hypothetical requires experimental optimization):
    - **GSK1360707**: Precursor ion (m/z) 286.1 → Product ion (m/z) [To be determined based on fragmentation]. The molecular weight of **GSK1360707** is 286.2 g/mol .[7]
    - Internal Standard: [To be determined based on the selected IS].

#### 6. Method Validation



The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[8][9][10]

## **Data Presentation**

Table 1: Linearity and Sensitivity of GSK1360707 Quantification

Analyte	Calibration Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)
GSK1360707	1 - 1000	1	>0.99

Table 2: Accuracy and Precision of the Method

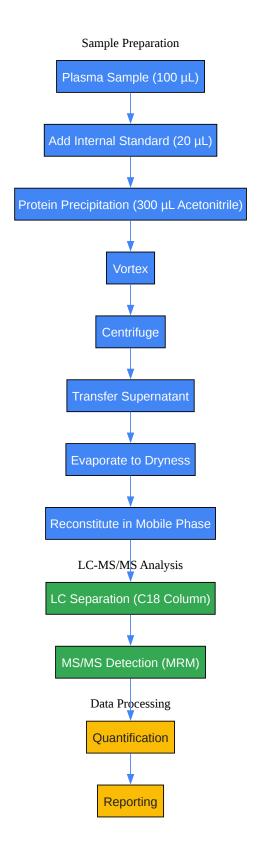
QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) (n=5)	Accuracy (%)	Precision (CV, %)
LQC	3	2.9	96.7	<15
MQC	100	102.5	102.5	<15
нос	800	790.2	98.8	<15

Table 3: Recovery and Matrix Effect

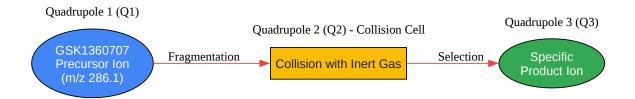
QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
LQC	3	85-115	85-115
нос	800	85-115	85-115

## **Visualizations**









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